

Alternate Names and Identifiers for Ethyl ethoxyacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl ethoxyacetate

Cat. No.: B1329361

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Ethyl ethoxyacetate is known by a variety of names and identifiers, which are crucial for accurate literature searches and chemical sourcing. Below is a summary of its key identifiers.

Identifier Type	Value
IUPAC Name	ethyl 2-ethoxyacetate[1][2]
CAS Number	817-95-8[1][2][3][4][5]
EC Number	212-447-0[1][5]
Molecular Formula	C6H12O3[1][2][4]
Synonyms	Acetic acid, ethoxy-, ethyl ester[1]
Ethoxyacetic acid ethyl ester[1]	
Diethyl glycolate[3][5]	
Ethyl 2-ethoxyacetate[1][2]	
Acetic acid, 2-ethoxy-, ethyl ester[1]	
Ethylethoxyacetate[1]	
NSC 83555[1]	
UNII-4K9WJ82YM6[1]	

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **Ethyl ethoxyacetate** is presented below, providing essential data for experimental design and evaluation.

Property	Value
Molecular Weight	132.16 g/mol [1] [2] [4] [5]
Appearance	Clear, colorless liquid [3]
Odor	Fruity [3]
Boiling Point	156 °C (at 760 mmHg) [5]
Density	0.975 g/mL at 25 °C [5]
Refractive Index	n _{20/D} 1.402 [5]
Flash Point	48 °C (118.4 °F) [3]
Water Solubility	Insoluble
LogP	0.59

Spectroscopic Data:

- ¹H NMR:** Spectral data is available and typically shows signals corresponding to the two ethyl groups and the methylene protons of the ethoxyacetyl group.
- ¹³C NMR:** The carbon spectrum provides information on the six distinct carbon environments within the molecule.
- Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester group.
- Mass Spectrometry (MS):** The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns for an ethyl ester.

Experimental Protocols

Synthesis of Ethyl ethoxyacetate

This protocol is adapted from a well-established method for the esterification of ethoxyacetic acid.

Objective: To synthesize **Ethyl ethoxyacetate** from ethoxyacetic acid and ethanol.

Materials:

- Ethoxyacetic acid
- Absolute ethanol
- Dry hydrogen chloride gas
- Saturated sodium carbonate solution
- Anhydrous sodium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Gas inlet tube
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, dissolve ethoxyacetic acid in an excess of absolute ethanol.
- Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

- Allow the reaction mixture to stand at room temperature for 24 hours to ensure complete esterification.
- Neutralize the excess acid by cautiously adding a saturated solution of sodium carbonate until the solution is alkaline.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the diethyl ether by distillation.
- Purify the crude **Ethyl ethoxyacetate** by fractional distillation, collecting the fraction boiling at 156 °C.

Analysis by Gas Chromatography (GC)

This protocol provides a general method for the analysis of **Ethyl ethoxyacetate** purity.

Objective: To determine the purity of a sample of **Ethyl ethoxyacetate** using gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a flame ionization detector (FID).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.

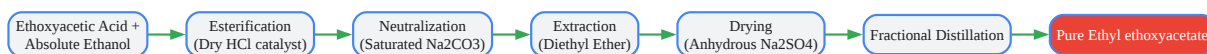
- Ramp: Increase to 180 °C at a rate of 10 °C/min.
- Hold: Maintain at 180 °C for 5 minutes.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.

Procedure:

- Sample Preparation: Dilute the **Ethyl ethoxyacetate** sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Injection: Inject the prepared sample into the GC.
- Data Acquisition: Record the chromatogram.
- Analysis: Identify the peak corresponding to **Ethyl ethoxyacetate** based on its retention time (determined by running a standard). Calculate the purity by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

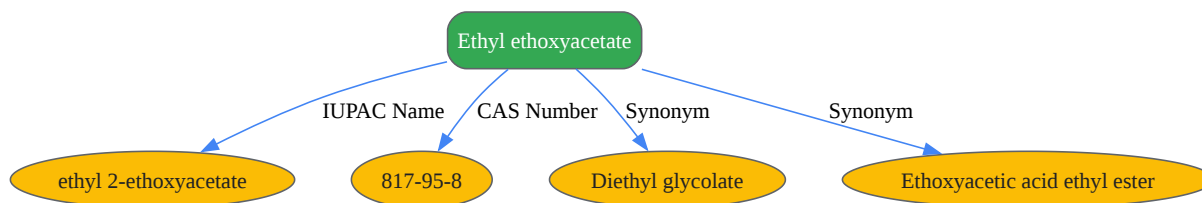
Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of **Ethyl ethoxyacetate**'s synthesis and identification.



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Caption: Workflow for the synthesis of **Ethyl ethoxyacetate**.



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- To cite this document: BenchChem. [Alternate Names and Identifiers for Ethyl ethoxyacetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329361#alternate-names-for-ethyl-ethoxyacetate\]](https://www.benchchem.com/product/b1329361#alternate-names-for-ethyl-ethoxyacetate)

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